(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Catalog No.
S6614261
CAS No.
1266244-00-1
M.F
C16H16O5
M. Wt
288.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop...

CAS Number

1266244-00-1

Product Name

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

IUPAC Name

(E)-1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

InChI

InChI=1S/C16H16O5/c1-18-14-9-11(10-15(19-2)16(14)20-3)6-7-12(17)13-5-4-8-21-13/h4-10H,1-3H3/b7-6+

InChI Key

RJHRFPAQAZJXDX-VOTSOKGWSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CO2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CO2

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CO2

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound classified as a chalcone, a type of flavonoid. This compound is characterized by its unique structure, which includes a furan ring and a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions. The molecular formula for this compound is C16H16O5, with a molecular weight of 288.3 g/mol. The compound has been studied for its potential applications in medicinal chemistry and materials science due to its interesting structural features and biological activities .

Structure and Potential Research Areas

The molecule possesses several functional groups that might be of interest for scientific research:

  • Furan ring: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Furans are found in various natural products and have been explored for their potential biological activities [].
  • Chalcone: The central chain of the molecule belongs to the chalcone class, characterized by a conjugated ketone (C=O) group flanked by two aromatic rings. Chalcones exhibit a broad range of biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, making them attractive candidates for drug discovery [].
  • Methoxy groups: The presence of three methoxy groups (OCH3) on the trimethoxyphenyl ring can influence the molecule's solubility, reactivity, and potential biological interactions.

These structural features suggest that (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one could be a target for investigation in various scientific research areas, including:

  • Medicinal chemistry: The molecule's structure offers a combination of potentially bioactive moieties, making it a candidate for further exploration of its biological properties, such as anticancer, anti-inflammatory, or antimicrobial activities.
  • Organic synthesis: The molecule's synthesis can be studied to develop new and efficient methods for preparing chalcone derivatives with specific substitution patterns.

The chemistry of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one primarily involves condensation reactions typical of chalcone derivatives. One common synthetic route involves the reaction of 2-furyl methylketone with 2,4,5-trimethoxybenzaldehyde in the presence of a base like sodium hydroxide. This reaction typically occurs in ethanol at low temperatures (around 278 K) and yields the desired chalcone product after filtration and recrystallization .

Research indicates that (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits various biological activities. Studies have shown that chalcones possess anti-inflammatory, antioxidant, and anticancer properties. Specifically, this compound may inhibit the proliferation of cancer cells through apoptosis induction and modulation of signaling pathways involved in cell survival . Additionally, its structural features suggest potential antimicrobial activity, although further studies are necessary to confirm these effects.

The synthesis of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be achieved through several methods:

  • Condensation Reaction: The most common method involves the condensation of 2-furyl methylketone with 2,4,5-trimethoxybenzaldehyde using sodium hydroxide as a catalyst in ethanol.
    • Reagents:
      • 2-furyl methylketone (2 mmol)
      • 2,4,5-trimethoxybenzaldehyde (2 mmol)
      • Sodium hydroxide (20% aqueous solution)
      • Ethanol
    • Procedure: Mix the reagents at low temperature for several hours until the reaction completes. The product is then purified by filtration and recrystallization from suitable solvents .

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has potential applications in:

  • Medicinal Chemistry: Due to its biological activities, it may serve as a lead compound for developing new therapeutic agents against cancer and other diseases.
  • Material Science: Its unique structural properties may be explored for developing novel materials with specific optical or electronic properties .

Interaction studies involving (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one focus on its binding affinity with various biological targets. Preliminary studies suggest that the compound may interact with proteins involved in cell signaling pathways associated with cancer progression. Further investigations using techniques such as molecular docking and spectroscopy could elucidate these interactions more clearly .

Several compounds share structural similarities with (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(E)-1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneC15H14O4Contains only one methoxy group on the phenyl ring
(E)-1-[4-(furan-2-ylmethoxy)-3,5-dimethoxyphenyl]prop-2-en-1-oneC18H20O6Features additional methoxy groups and different substituents on the furan ring
(E)-1-(Furan-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-oneC15H14O4Hydroxyl group substitution instead of methoxy groups

The uniqueness of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its three methoxy groups on the phenyl ring and the furan moiety's presence, which enhances its potential biological activity compared to similar compounds .

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

288.09977361 g/mol

Monoisotopic Mass

288.09977361 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-11-23

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